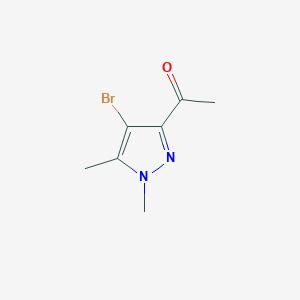![molecular formula C20H11BrN2O3 B13133885 3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one CAS No. 3405-15-0](/img/structure/B13133885.png)
3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one typically involves the condensation reaction between 3-bromo-9H-fluoren-9-one and 4-nitrobenzylideneamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of (E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Nitrobenzylidene)amino]phenol
- N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)amino)styryl)aniline
Uniqueness
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
3405-15-0 |
|---|---|
Molekularformel |
C20H11BrN2O3 |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
3-bromo-2-[(4-nitrophenyl)methylideneamino]fluoren-9-one |
InChI |
InChI=1S/C20H11BrN2O3/c21-18-9-16-14-3-1-2-4-15(14)20(24)17(16)10-19(18)22-11-12-5-7-13(8-6-12)23(25)26/h1-11H |
InChI-Schlüssel |
QOGIWCJMXRDQHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC4=CC=C(C=C4)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)
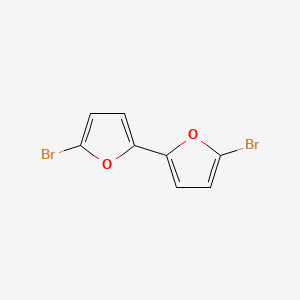
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)


![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
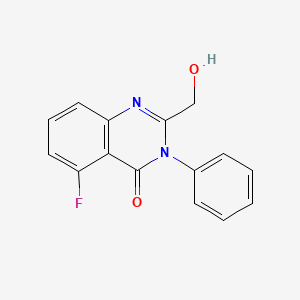
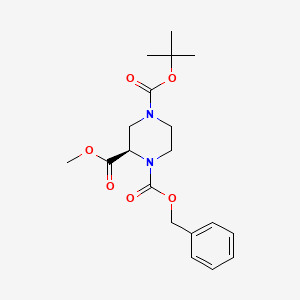
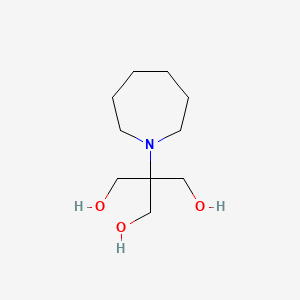
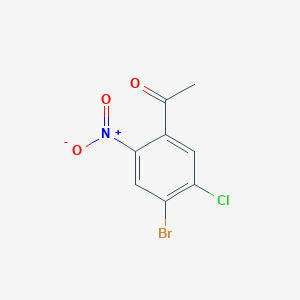
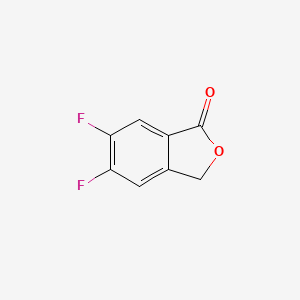
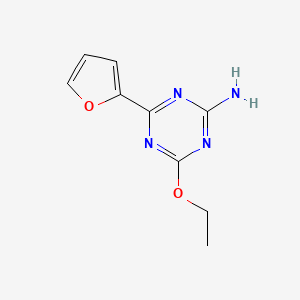
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
